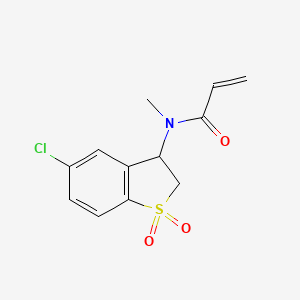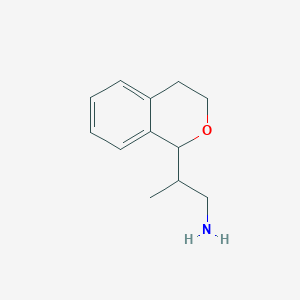![molecular formula C15H10O5 B2804456 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid CAS No. 307524-21-6](/img/structure/B2804456.png)
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol It is characterized by the presence of a benzo[c]chromenone moiety linked to an acetic acid group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid typically involves the reaction of 6-oxobenzo[c]chromen-3-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromenone and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetic acid group may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid can be compared with other similar compounds, such as:
Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate: Similar structure but with an isopropyl ester group instead of an acetic acid group.
6-Oxobenzo[c]chromen-3-ol: The parent compound without the acetic acid moiety.
Chloroacetic acid derivatives: Compounds with similar ether linkages but different substituents on the acetic acid group.
The uniqueness of this compound lies in its specific combination of the chromenone and acetic acid moieties, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOHWRZIZVLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2804375.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804387.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)


![2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2804392.png)


